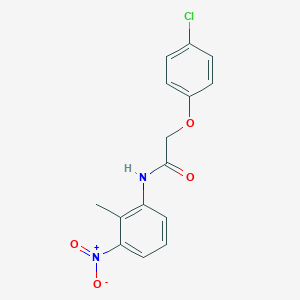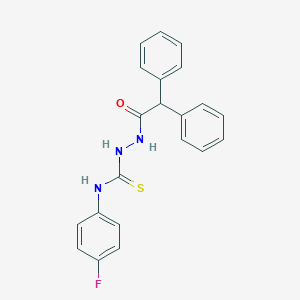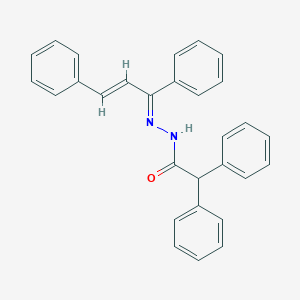![molecular formula C19H22N4O2S B323261 N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide](/img/structure/B323261.png)
N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide is a complex organic compound with a unique structure that includes an anilinocarbonothioyl group, a hydrazino group, and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, while maintaining strict quality control to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to a more reduced state.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield new carbonyl or carboxyl groups, while reduction may result in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N'-(2,4-dimethylphenyl)-N-[(phenylcarbamothioyl)amino]succinamide include:
- 4-[2-(anilinocarbonothioyl)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide
- This compound (different isomers)
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H22N4O2S |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-4-oxo-4-[2-(phenylcarbamothioyl)hydrazinyl]butanamide |
InChI |
InChI=1S/C19H22N4O2S/c1-13-8-9-16(14(2)12-13)21-17(24)10-11-18(25)22-23-19(26)20-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,21,24)(H,22,25)(H2,20,23,26) |
InChI-Schlüssel |
YBYGSEYJJXBVHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=CC=C2)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=CC=C2)C |
Löslichkeit |
54.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B323178.png)
![N-(4-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B323179.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dinitroaniline](/img/structure/B323180.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B323182.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-[(5-methyl-2-thienyl)methylene]aniline](/img/structure/B323185.png)



![(6E)-6-[[2-(cyclohexen-1-yl)ethylamino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B323193.png)


![N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2,2-diphenylacetohydrazide](/img/structure/B323197.png)

![Ethyl 3-[(diphenylacetyl)hydrazono]butanoate](/img/structure/B323201.png)
